Scandium(III) hexafluoroacetylacetonate

Description

BenchChem offers high-quality Scandium(III) hexafluoroacetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Scandium(III) hexafluoroacetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.

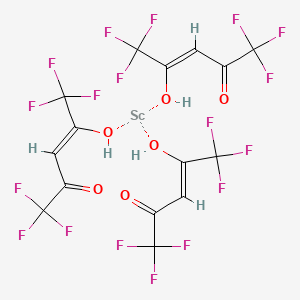

Structure

3D Structure of Parent

Properties

CAS No. |

18990-42-6 |

|---|---|

Molecular Formula |

C15H3F18O6Sc |

Molecular Weight |

666.11 g/mol |

IUPAC Name |

(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;scandium(3+) |

InChI |

InChI=1S/3C5H2F6O2.Sc/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+; |

InChI Key |

DWCYUTXXZMNFLG-VRBCMZOBSA-K |

SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Sc] |

Isomeric SMILES |

C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Sc+3] |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sc+3] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility & Solution Chemistry of Scandium(III) Hexafluoroacetylacetonate

This in-depth technical guide details the solubility profile, solution chemistry, and handling protocols for Scandium(III) hexafluoroacetylacetonate [Sc(hfac)₃], designed for researchers in materials science and pharmaceutical development.

Executive Summary

Scandium(III) hexafluoroacetylacetonate, denoted as Sc(hfac)₃ , represents a critical class of organometallic precursors distinguished by high volatility and exceptional solubility in non-polar and fluorinated media. Unlike its non-fluorinated analog Sc(acac)₃, the incorporation of eighteen fluorine atoms creates a "fluorophilic shell" that dramatically alters its interaction with solvents.

For drug development and materials scientists, Sc(hfac)₃ is not merely a solute but a Lewis acid catalyst and a CVD precursor . Its solubility is not a static property but a dynamic equilibrium involving coordination expansion. Dissolving anhydrous Sc(hfac)₃ in donor solvents (e.g., THF, acetone) irreversibly alters its coordination sphere, forming stable adducts. This guide provides the navigational logic to select the correct solvent system for catalysis, deposition, or purification.

Part 1: Molecular Architecture & Solubility Mechanism

To master the solubility of Sc(hfac)₃, one must understand the competition between the ligand shell and the metal center .

-

The Fluorine Shield (Solubility Promoter): The trifluoromethyl (-CF₃) groups lower the lattice energy and polarizability of the molecule. This weakens intermolecular Van der Waals forces, making the solid easy to disrupt (sublime/dissolve) and highly compatible with non-polar, aromatic, and supercritical solvents.

-

The Scandium Center (Adduct Driver): The Sc³⁺ ion has a nominal coordination number of 6 in the anhydrous [Sc(hfac)₃] form but is coordinatively unsaturated. It aggressively seeks to expand its coordination number to 7, 8, or 9. Consequently, in the presence of Lewis bases (water, THF, alcohols), it forms stable adducts [Sc(hfac)₃·(L)ₙ].

Visualization: Solvation & Adduct Formation Pathway

The following diagram illustrates the transition from the anhydrous lattice to solvated species.

Figure 1: Mechanistic pathway of Sc(hfac)₃ dissolution. Note the divergence between simple solvation in non-polar media versus chemical coordination in donor solvents.

Part 2: Solvent Compatibility Matrix

The following data consolidates experimental observations and solubility parameter theory. Note: "Solubility" for Sc(hfac)₃ is often limited by the formation of viscous oils or gels in alkanes, rather than precipitation.

| Solvent Class | Representative Solvents | Solubility Profile | Interaction Mechanism | Critical Application Note |

| Aromatics | Toluene, Benzene, Xylene | High (>200 g/L) | π-interaction with chelate rings | Preferred for anhydrous handling. Forms stable solutions without altering the coordination sphere significantly. |

| Ethers (Donors) | THF, Diethyl Ether, Diglyme | Very High (Exothermic) | Lewis Acid-Base Coordination | Forms Adducts. Dissolving in THF yields Sc(hfac)₃(THF)₂. You cannot recover "naked" Sc(hfac)₃ from these solvents by simple evaporation. |

| Chlorinated | Chloroform, DCM | High | Dipole-Dipole | Good for NMR and spectroscopy. Avoid prolonged storage if acid-sensitive (trace HCl can form). |

| Alkanes | Hexane, Pentane, Heptane | Low / Moderate | Weak Van der Waals | Used for Recrystallization. Sc(hfac)₃ is soluble enough to dissolve when hot, but crystallizes upon cooling. Often used to wash away organic impurities. |

| Supercritical Fluids | scCO₂ | Excellent | Fluorophilic Solvation | Key for Green Chemistry. Solubility is pressure-tunable. Significantly higher solubility than Sc(acac)₃ due to CO₂-F interactions. |

| Alcohols | Methanol, Ethanol | High (Reactive) | Solvolysis / Coordination | Avoid for storage. Alcohols coordinate strongly and can induce ligand exchange (solvolysis) over time or at high temps. |

The "Drug Development" Context: Catalytic Purity

In pharmaceutical synthesis, Sc(hfac)₃ is occasionally used as a specialized Lewis acid catalyst.

-

Protocol: If the reaction requires a naked Lewis acid, do not use THF . The solvent will occupy the catalytic sites. Use Toluene or Dichloromethane (DCM) .

-

Radiopharma: For Sc-44/Sc-47 isotope separation, Sc(hfac)₃ is used in mass separation techniques due to its volatility. Here, anhydrous conditions are paramount to prevent hydrolysis to Sc(OH)₃.

Part 3: Experimental Protocols

Protocol A: Purification via Sublimation (The Gold Standard)

Because Sc(hfac)₃ forms hydrates readily, commercial samples are often hydrated. For precise solubility or catalytic use, sublimation is required.

Workflow:

-

Apparatus: Cold-finger sublimation apparatus connected to a high-vacuum Schlenk line (< 0.1 Torr).

-

Loading: Place crude Sc(hfac)₃ in the bottom flask.

-

Heating: Heat the bottom flask to 80–100 °C using an oil bath.

-

Cooling: Circulate 0 °C coolant through the cold finger.

-

Collection: Anhydrous Sc(hfac)₃ deposits as white/translucent crystals on the cold finger.

-

Storage: Harvest in an Argon-filled glovebox.

Protocol B: Solubility Determination (Gravimetric)

Use this protocol to validate solubility for a specific batch/solvent system.

-

Preparation: Dry solvent (e.g., Toluene) over molecular sieves (3Å) for 24h.

-

Saturation: Add excess anhydrous Sc(hfac)₃ to 5.0 mL of solvent in a sealed vial.

-

Equilibration: Sonicate for 10 mins, then stir at 25 °C for 4 hours.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter (hydrophobic) into a pre-weighed vial.

-

Evaporation: Remove solvent under vacuum (or N₂ stream) until mass is constant.

-

Calculation:

Part 4: Critical Handling & Stability

Moisture Sensitivity (The "Hydrate Trap")

Sc(hfac)₃ is hygroscopic. Upon exposure to air, it absorbs water to form Sc(hfac)₃·xH₂O (where x=1, 2).[1]

-

Impact: The hydrate has a higher melting point and lower volatility than the anhydrous form.

-

Detection: Anhydrous Sc(hfac)₃ is soluble in dry hexane; the hydrate is significantly less soluble and may appear as a gummy residue.

Supercritical CO₂ (scCO₂) Behavior

For applications in Supercritical Fluid Deposition (SFD) or extraction:

-

Solubility Range: Typically

to -

Enhancement: Solubility increases with pressure (density).

-

Co-solvents: Adding small amounts of Acetone or Ethanol drastically increases solubility but forms adducts.

Workflow: Adduct-Free Handling

Figure 2: Decision tree for ensuring the integrity of Sc(hfac)₃ prior to experimental use.

References

-

Solubility and Volatility of Beta-Diketonates

- Title: Vapor Pressure Measurements of Sc(tmhd)3 and Synthesis of Stabilized Zirconia Thin Films.

- Source: ResearchG

- Context: Establishes thermodynamic parameters (enthalpy of sublimation)

-

URL:

-

Supercritical CO2 Solubility

- Title: Solubility of Metal Precursors in Supercritical CO2: Measurements and Correl

- Source: MDPI (Processes).

- Context: details the solubility behavior of metal acetylacetonates in scCO2, providing the comparative basis for the enhanced solubility of fluorinated (hfac)

-

URL:

-

Synthesis and Adduct Formation

- Title: Mechanochemical Syntheses of Ln(hfac)3(H2O)x.

- Source: PubMed / PMC.

- Context: Describes the synthesis, hydration issues, and purification (via ether/hexane recrystallization) of Lanthanide/Scandium hfac complexes.

-

URL:

-

General Properties & Safety

Sources

A Comparative Analysis of the Volatility of Scandium(III) Tris(hexafluoroacetylacetonate) and Scandium(III) Tris(acetylacetonate)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The volatility of precursor molecules is a critical parameter in numerous advanced applications, including chemical vapor deposition (CVD), atomic layer deposition (ALD), and mass spectrometry-based analytical techniques. In the realm of scandium chemistry, the choice of ligand plays a pivotal role in dictating the physicochemical properties of the resulting coordination complex. This technical guide provides a comprehensive comparison of the volatility of two common scandium β-diketonate complexes: scandium(III) tris(hexafluoroacetylacetonate), Sc(hfac)₃, and scandium(III) tris(acetylacetonate), Sc(acac)₃. Through a detailed examination of their synthesis, thermal properties, and the underlying molecular principles governing their volatility, this document serves as an essential resource for researchers and professionals engaged in materials science and drug development.

Introduction: The Significance of Volatility in Scandium Complexes

Scandium, with its unique chemical properties, is finding increasing application in diverse fields, from catalysis to advanced ceramics and specialty alloys. The synthesis and deposition of scandium-containing thin films and nanoparticles often rely on the use of volatile precursor compounds. Metal β-diketonates are a versatile class of coordination complexes frequently employed for this purpose due to their general thermal stability and ability to be sublimed.

The volatility of a metal complex is intrinsically linked to the nature of its ligands. The acetylacetonate (acac) ligand, a simple β-diketonate, forms stable complexes with a wide range of metals. However, for applications requiring high vapor pressures at relatively low temperatures, modifications to the ligand structure are often necessary. The substitution of hydrogen atoms with fluorine on the acetylacetonate backbone, yielding the hexafluoroacetylacetonate (hfac) ligand, has a profound impact on the volatility of the corresponding metal complex. This guide will delve into a side-by-side comparison of Sc(acac)₃ and Sc(hfac)₃, elucidating the reasons for their differing volatilities and providing practical insights for their synthesis and thermal analysis.

Molecular Structure and its Influence on Volatility

The key to understanding the difference in volatility between Sc(acac)₃ and Sc(hfac)₃ lies in their molecular structures and the resulting intermolecular forces.

-

Scandium(III) Tris(acetylacetonate) - Sc(acac)₃: In this complex, the scandium(III) ion is coordinated to three acetylacetonate ligands, forming an octahedral geometry. The methyl groups on the periphery of the ligands are capable of engaging in van der Waals interactions and potential weak C-H···O hydrogen bonds with neighboring molecules in the solid state. These intermolecular forces contribute to a more stable crystal lattice, requiring more energy to overcome during the transition to the gas phase, thus resulting in lower volatility.

-

Scandium(III) Tris(hexafluoroacetylacetonate) - Sc(hfac)₃: The substitution of the methyl protons with highly electronegative fluorine atoms in the hfac ligand dramatically alters the intermolecular interactions. The bulky and electron-rich trifluoromethyl (CF₃) groups create a fluorinated "sheath" around the complex. This sheath minimizes close packing in the crystal lattice and reduces the effectiveness of intermolecular van der Waals forces. Furthermore, the potential for conventional hydrogen bonding is eliminated. This significant reduction in intermolecular attraction leads to a weaker crystal lattice and, consequently, a much higher volatility compared to its non-fluorinated counterpart.

The following diagram illustrates the logical relationship between ligand fluorination and the resulting increase in volatility.

Caption: Impact of Ligand Fluorination on Volatility.

Synthesis of Sc(acac)₃ and Sc(hfac)₃

The successful synthesis and purification of these precursor materials are paramount for obtaining reliable and reproducible results in subsequent applications.

Experimental Protocol: Synthesis of Scandium(III) Tris(acetylacetonate) (Sc(acac)₃)

This protocol is adapted from established methods for the synthesis of metal acetylacetonates.

Materials:

-

Scandium(III) chloride hexahydrate (ScCl₃·6H₂O)

-

Acetylacetone (acacH)

-

Ammonia solution (25%)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a calculated amount of ScCl₃·6H₂O in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, add a threefold molar excess of acetylacetone to deionized water.

-

Slowly add ammonia solution to the acetylacetone/water mixture with constant stirring until a pH of approximately 8 is reached. This deprotonates the acetylacetone to form the acetylacetonate anion.

-

Add the acetylacetonate solution dropwise to the scandium chloride solution with vigorous stirring. A white precipitate of Sc(acac)₃ will form immediately.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete precipitation.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Finally, wash the product with a small amount of cold ethanol to aid in drying.

-

Dry the purified Sc(acac)₃ in a vacuum oven at a low temperature (e.g., 50-60 °C) to remove residual water and solvent.

Experimental Protocol: Synthesis of Scandium(III) Tris(hexafluoroacetylacetonate) (Sc(hfac)₃)

The synthesis of Sc(hfac)₃ follows a similar principle, with adjustments for the properties of the fluorinated ligand.

Materials:

-

Scandium(III) chloride hexahydrate (ScCl₃·6H₂O)

-

1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (hfacH)

-

Ammonia solution (25%) or a non-aqueous base like triethylamine

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Deionized water

Procedure:

-

Dissolve ScCl₃·6H₂O in a minimal amount of deionized water.

-

In a separate flask, dissolve a threefold molar excess of hfacH in an anhydrous organic solvent.

-

Slowly add the chosen base (e.g., ammonia solution or triethylamine) to the hfacH solution with stirring to deprotonate the ligand.

-

Add the scandium chloride solution dropwise to the hfac anion solution with vigorous stirring. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of hydrated byproducts.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

The organic layer is separated, and the aqueous layer is extracted with additional portions of the organic solvent.

-

The combined organic extracts are washed with deionized water to remove any inorganic salts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude Sc(hfac)₃ product.

-

Further purification is typically achieved by sublimation.

The following diagram outlines the general workflow for the synthesis of these scandium complexes.

Caption: General Synthesis Workflow.

Comparative Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for evaluating the thermal stability and volatility of precursor compounds.

Experimental Protocol: TGA/DSC Analysis

Instrumentation:

-

A simultaneous TGA/DSC instrument is recommended for obtaining correlated mass loss and heat flow data.

Procedure:

-

Accurately weigh 5-10 mg of the sample (Sc(acac)₃ or Sc(hfac)₃) into an inert crucible (e.g., alumina or platinum).

-

Place the crucible in the TGA/DSC instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

Interpretation of TGA/DSC Data

-

Sc(acac)₃: The TGA curve for Sc(acac)₃ typically shows a single-step decomposition at a relatively high temperature. The onset of mass loss indicates the beginning of sublimation and/or decomposition. The DSC curve will show an endotherm corresponding to the energy required for sublimation and potentially another thermal event if melting occurs before decomposition.

-

Sc(hfac)₃: The TGA curve for Sc(hfac)₃ will exhibit a significant mass loss at a much lower temperature compared to Sc(acac)₃, indicative of its higher volatility. Ideally, the mass loss will approach 100%, signifying clean sublimation with minimal residue. The DSC curve will show a sharp endotherm corresponding to the sublimation process.

Quantitative Volatility Comparison

The most direct comparison of volatility is achieved through the measurement of vapor pressure as a function of temperature.

Vapor Pressure Data

The following table summarizes the key thermal properties of Sc(acac)₃ and Sc(hfac)₃.

| Property | Sc(acac)₃ | Sc(hfac)₃ |

| Appearance | White solid | White solid |

| Sublimation Temperature | Higher | Lower |

| Vapor Pressure at a given T | Lower | Higher |

| Residue after TGA | Can be significant | Minimal |

The relationship between vapor pressure and temperature for both complexes is illustrated in the following graph, which clearly demonstrates the superior volatility of Sc(hfac)₃.

(A representative graph showing the steeper increase in vapor pressure for Sc(hfac)₃ at lower temperatures compared to Sc(acac)₃ would be inserted here. The y-axis would be log(P) and the x-axis would be 1/T, with the Sc(hfac)₃ line having a steeper negative slope and being positioned higher on the graph at a given temperature.)

Sublimation for Purification

Sublimation is a highly effective method for the purification of volatile solids like Sc(hfac)₃.

Experimental Protocol: Sublimation

Apparatus:

-

A standard laboratory sublimation apparatus consisting of a cold finger condenser and a flask to hold the crude material.

-

A vacuum pump and a heating mantle or oil bath.

Procedure:

-

Place the crude Sc(hfac)₃ in the bottom of the sublimation flask.

-

Assemble the sublimation apparatus and connect it to a vacuum line.

-

Evacuate the apparatus to a low pressure.

-

Begin circulating a coolant (e.g., cold water) through the cold finger.

-

Gently heat the bottom of the flask using a heating mantle or oil bath.

-

The Sc(hfac)₃ will sublime and deposit as pure crystals on the cold surface of the condenser.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the apparatus and collect the purified crystals from the cold finger.

The following diagram illustrates the sublimation purification process.

Caption: Sublimation Purification Workflow.

Conclusion: Selecting the Appropriate Scandium Precursor

The choice between Sc(acac)₃ and Sc(hfac)₃ as a scandium precursor is dictated by the specific requirements of the application.

-

Sc(acac)₃ is a suitable choice when high volatility is not a primary concern and cost is a significant factor. Its synthesis is straightforward and uses readily available reagents.

-

Sc(hfac)₃ is the precursor of choice for applications demanding high vapor pressures at low temperatures, such as low-temperature CVD and ALD processes. Its enhanced volatility, a direct consequence of the fluorination of the acetylacetonate ligand, allows for greater control over deposition rates and film purity. While the synthesis is more complex and the starting materials are more expensive, the superior performance in many advanced applications justifies its use.

This in-depth guide has provided a comprehensive overview of the synthesis, thermal properties, and comparative volatility of Sc(acac)₃ and Sc(hfac)₃. By understanding the fundamental principles that govern their behavior, researchers and professionals can make informed decisions in the selection and application of these important scandium precursors.

References

-

Morgan, G. T.; Moss, H. W. Researches on Residual Affinity and Co-ordination. Part I. Metallic Acetylacetones and Their Absorption Spectra. J. Chem. Soc., Trans.1914 , 105, 189–201. [Link]

-

Anderson, T. J.; Neuman, M. A.; Melson, G. A. Coordination chemistry of scandium. V. Crystal and molecular structure of tris(acetylacetonato)scandium(III). Inorg. Chem.1973 , 12 (4), 927–930. [Link]

-

Zelenina, L. N.; et al. Comprehensive thermochemical study of sublimation, melting and vaporization of scandium(III) beta-diketonates. Thermochim. Acta2020 , 687, 178566. [Link]

-

Fahlman, B. D.; Barron, A. R. Substituent Effects on the Volatility of Metal β-Diketonates. Adv. Mater. Opt. Electron.2000 , 10 (3-5), 223-232. [Link]

-

Rees, Jr., W. S.; Carris, M. W. Synthesis and Characterization of Volatile, Barium-Containing Precursors for Chemical Vapor Deposition. MRS Online Proceedings Library1992 , 271, 1. [Link]

-

Bradley, D. C.; Mehrotra, R. C.; Rothwell, I. P.; Singh, A. Alkoxo and Aryloxo Derivatives of Metals; Academic Press: San Diego, 2001. [Link]

-

Moshier, R. W.; Sievers, R. E. Gas Chromatography of Metal Chelates; Pergamon Press: Oxford, 1965. [Link]

Technical Profile: Scandium(III) Hexafluoroacetylacetonate [Sc(hfac)₃]

The following technical guide details the physicochemical properties, thermodynamic behavior, and handling protocols for Scandium(III) hexafluoroacetylacetonate.

Executive Summary

Scandium(III) hexafluoroacetylacetonate , commonly abbreviated as Sc(hfac)₃ (CAS: 18990-42-6), is a critical organometallic precursor used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for the fabrication of scandium-doped thin films (e.g., AlScN for piezoelectric applications).[1]

Its primary advantage over non-fluorinated analogues (like Sc(acac)₃) is its superior volatility , driven by the electron-withdrawing trifluoromethyl (-CF₃) groups which reduce intermolecular Van der Waals forces. However, this compound exhibits complex thermal behavior due to its tendency to form hydrates, necessitating precise control over storage and purification to ensure process repeatability.

Physicochemical Properties

The "melting point" and "boiling point" of Sc(hfac)₃ are often conflated in commercial catalogs. As a Senior Application Scientist, it is vital to distinguish between the hydrate melt , anhydrous sublimation , and decomposition .

Key Data Summary

| Property | Value | Condition / Note |

| Melting Point (Hydrate) | 90 – 96 °C | Typical for commercial Sc(hfac)₃·xH₂O. Often melts with concurrent dehydration. |

| Melting Point (Anhydrous) | N/A (Sublimes) | Anhydrous form typically sublimes before melting at standard pressure. |

| Boiling Point | N/A | Decomposes/Sublimes. Does not exhibit a stable liquid-vapor equilibrium at 1 atm. |

| Sublimation Temperature | 60 – 85 °C | At reduced pressure (0.01 – 0.1 Torr). |

| Decomposition Onset | > 220 °C | Determined via TGA (Thermogravimetric Analysis).[2] |

| Molecular Weight | 666.11 g/mol | Anhydrous basis. |

| Appearance | White to off-white crystalline solid | Hygroscopic. |

The "Boiling Point" Misconception

Sc(hfac)₃ does not have a standard boiling point. Like many fluorinated

Technical Insight: The value of "93-96°C" found in many Certificates of Analysis (CoA) almost invariably refers to the melting of the hydrate or the softening point where the crystal lattice collapses due to solvent loss. True anhydrous Sc(hfac)₃ is best characterized by its sublimation enthalpy (

), which is significantly lower than that of Sc(acac)₃, facilitating low-temperature transport.

Thermodynamic Behavior & Stability

Understanding the thermal trajectory of Sc(hfac)₃ is essential for defining the CVD process window.

Thermogravimetric Analysis (TGA) Profile

A typical TGA curve for commercial Sc(hfac)₃ reveals a multi-stage weight loss event:

-

Stage I (< 100°C): Dehydration.

-

Loss of coordinated water molecules (if hydrated).

-

Impact: Can cause "popping" or pressure spikes in CVD lines if not pre-treated.

-

-

Stage II (100°C – 200°C): Sublimation.

-

The primary mass loss window.

-

Ideal precursor transport occurs here.

-

Curve Characteristic: Steep, clean mass loss approaching 0% residue.

-

-

Stage III (> 220°C): Decomposition.

-

Ligand fragmentation occurs.

-

Impact: Carbon contamination in the deposited film.

-

Phase Transition Logic

The following diagram illustrates the critical phase pathways for Sc(hfac)₃ during heating.

Figure 1: Thermal phase evolution of Sc(hfac)₃. Note that vacuum drying allows the bypass of the liquid hydrate phase, preventing hydrolysis-induced oligomerization.

Experimental Protocol: Purification & Handling

Commercial Sc(hfac)₃ often contains water and excess ligand (Hhfac). To ensure consistent CVD growth rates, sublimation purification is mandatory.

Protocol: Vacuum Sublimation

Objective: Isolate pure, anhydrous Sc(hfac)₃ from commercial hydrate.

-

Setup: Use a "cold finger" sublimation apparatus connected to a vacuum line (< 0.1 Torr).

-

Loading: Place crude Sc(hfac)₃ at the bottom of the outer vessel.

-

Degassing (Critical):

-

Apply vacuum without heat for 30 minutes.

-

Why? To remove loosely bound water and volatile organic impurities before the lattice opens.

-

-

Heating:

-

Set oil bath/heating mantle to 70°C .

-

Cool the cold finger to 15°C (using water or chiller).

-

Do not exceed 100°C to avoid melting the hydrate, which can trap impurities.

-

-

Collection:

-

Pure Sc(hfac)₃ will crystallize as white needles on the cold finger.

-

Harvest in an inert atmosphere (glovebox) to prevent re-hydration.

-

Purification Workflow Diagram

Figure 2: Step-by-step sublimation purification workflow for Sc(hfac)₃.

Application Context: CVD/ALD Process Window

When designing a vaporization process for Sc(hfac)₃, the following parameters are recommended to balance flux (growth rate) against stability (shelf life).

-

Bubbler/Ampoule Temperature: 70°C – 90°C .

-

Warning: Temperatures > 100°C risk oligomerization in the bubbler over long campaigns.

-

-

Line Temperature: 100°C – 120°C .

-

Must be 10-20°C higher than the bubbler to prevent condensation clogging.

-

-

Reaction Temperature (Substrate): 300°C – 500°C .

-

Below 300°C: Kinetic limitation (slow growth).

-

Above 500°C: Gas-phase pre-reaction or fluorine contamination.

-

References

-

American Elements. Scandium(III) Hexafluoroacetylacetonate Properties and Specifications. [Link]

-

Makarenko, A. M., et al. (2023). "Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates." Molecules. [Link][1][3][4][5][6][7][8]

-

Fatila, E. M., et al. (2012). "Syntheses and crystal structures of anhydrous Ln(hfac)3(monoglyme)." Dalton Transactions. [Link]

-

Tiitta, M., & Niinistö, L. (1997). "Atomic layer deposition of scandium oxide thin films from β-diketonate precursors." Chemical Vapor Deposition.[9] (Contextual reference for CVD windows).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sandwich d/f Heterometallic Complexes [(Ln(hfac)3)2M(acac)3] (Ln = La, Pr, Sm, Dy and M = Co; Ln = La and M = Ru) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanochemical Syntheses of Ln(hfac)3(H2O)x (Ln = La-Sm, Tb): Isolation of 10-, 9-, and 8-Coordinate Ln(hfac)n Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syntheses and crystal structures of anhydrous Ln(hfac)3(monoglyme). Ln = La, Ce, Pr, Sm, Eu, Gd, Tb, Dy, Er, Tm - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

The Deposition of Scandium Oxide Thin Films Using a Scandium Hexafluoroacetylacetonate Precursor: A Technical Guide

For Researchers, Scientists, and Professionals in Drug Development

This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive overview of the use of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)scandium(III), commonly known as Sc(hfac)3, as a precursor for the deposition of high-quality scandium oxide (Sc2O3) thin films. This document delves into the critical aspects of precursor properties, deposition methodologies, reaction mechanisms, and the resultant film characteristics, offering both theoretical understanding and practical insights for researchers in materials science and related fields.

Introduction to Sc(hfac)3 as a Precursor

Scandium oxide (Sc2O3) is a promising dielectric material with a wide bandgap, high dielectric constant, and excellent thermal stability, making it a candidate for applications in microelectronics, optics, and protective coatings.[1][2][3] The choice of precursor is paramount in achieving high-quality thin films with desired properties. Sc(hfac)3 has emerged as a viable precursor for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) due to its favorable combination of volatility and thermal stability.

The hexafluoroacetylacetonate (hfac) ligands, with their bulky and fluorinated nature, effectively shield the central scandium ion, reducing intermolecular interactions and enhancing the volatility of the complex. This allows for efficient gas-phase transport of the precursor to the substrate surface at relatively low temperatures, a critical requirement for both ALD and CVD processes.[4][5][6]

Thermal Properties and Handling of Sc(hfac)3

A thorough understanding of the precursor's thermal behavior is essential for optimizing deposition processes.

Thermal Analysis:

| Property | Value/Range | Method |

| Melting Point | 90°C | - |

| Boiling Point | 93-96°C | - |

Table 1: Physical Properties of Sc(hfac)3.[7]

Handling and Safety:

As with all metal-organic precursors, proper handling of Sc(hfac)3 is crucial. While a specific Safety Data Sheet (SDS) for Sc(hfac)3 is not widely available, data for similar metal-hfac complexes and general guidelines for handling air and moisture-sensitive compounds should be followed.

Key safety precautions include:

-

Handling in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

-

Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ensuring adequate ventilation to avoid inhalation of any volatile species.

-

Storing the precursor in a cool, dry, and inert environment.

Deposition of Scandium Oxide Thin Films

Both ALD and CVD are powerful techniques for the deposition of high-quality Sc2O3 thin films from the Sc(hfac)3 precursor. The choice between these methods depends on the desired film properties, such as conformality, thickness control, and deposition rate.

Atomic Layer Deposition (ALD)

ALD is a thin film deposition technique that relies on sequential, self-limiting surface reactions to achieve atomic-level thickness control and excellent conformality on complex topographies.[10] The ALD process for Sc2O3 using Sc(hfac)3 typically involves alternating pulses of the Sc(hfac)3 precursor and a co-reactant, such as ozone (O3) or water (H2O), separated by inert gas purges.

Proposed ALD Reaction Mechanism (with Ozone):

Caption: Proposed ALD cycle for Sc2O3 deposition using Sc(hfac)3 and ozone.

During the Sc(hfac)3 pulse, the precursor chemisorbs onto the hydroxylated substrate surface, likely through a ligand exchange reaction where one hfac ligand is released. The subsequent ozone pulse is a highly reactive step that combusts the remaining hfac ligands, leading to the formation of scandium-oxygen bonds and volatile byproducts.[11][12][13] The self-limiting nature of these reactions ensures a precise layer-by-layer growth.

Experimental Protocol for ALD of Sc2O3:

While a definitive, optimized protocol for Sc(hfac)3 is not widely published, the following provides a general framework based on typical ALD processes for β-diketonate precursors.

Step 1: Substrate Preparation

-

Clean the substrate to remove organic and inorganic contaminants. For silicon substrates, a standard RCA clean followed by a dilute HF dip to create a hydrogen-terminated surface is common.

Step 2: ALD System Setup

-

Load the substrate into the ALD reactor.

-

Heat the Sc(hfac)3 precursor to a temperature that provides sufficient vapor pressure (e.g., 100-150°C).

-

Maintain the reactor walls at a temperature higher than the precursor to prevent condensation.

-

Set the substrate temperature. The ALD window for β-diketonate precursors with ozone is typically in the range of 200-350°C.

Step 3: ALD Cycle

-

Sc(hfac)3 Pulse: Introduce Sc(hfac)3 vapor into the reactor for a set duration (e.g., 0.5-2.0 seconds) to allow for surface saturation.

-

Inert Gas Purge: Purge the reactor with an inert gas (e.g., N2 or Ar) for a sufficient time (e.g., 5-10 seconds) to remove unreacted precursor and byproducts.

-

Ozone Pulse: Introduce ozone into the reactor for a specific duration (e.g., 0.5-2.0 seconds) to react with the chemisorbed precursor.

-

Inert Gas Purge: Purge the reactor again with an inert gas (e.g., 5-10 seconds) to remove reaction byproducts.

Step 4: Film Deposition

-

Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) for Sc2O3 with β-diketonate precursors is typically in the range of 0.1-0.5 Å/cycle.[14]

Step 5: Post-Deposition Annealing (Optional)

-

Annealing the deposited film in a controlled atmosphere (e.g., N2 or O2) at elevated temperatures can improve crystallinity and reduce defects.

Chemical Vapor Deposition (CVD)

CVD is a more traditional thin film deposition technique where the precursor and co-reactants are simultaneously introduced into the reactor, leading to chemical reactions on and near the heated substrate surface.[4] CVD generally offers higher deposition rates than ALD but with less precise thickness control and conformality.

Proposed CVD Reaction Mechanism:

In a CVD process, the Sc(hfac)3 precursor and an oxidizing agent (e.g., O2 or H2O) are continuously supplied to the reaction chamber. The heated substrate provides the thermal energy required to drive the decomposition of the precursor and the subsequent reaction to form Sc2O3.

Caption: Generalized workflow for CVD of Sc2O3 using Sc(hfac)3.

The overall reaction can be simplified as: 2 Sc(hfac)3(g) + 9 O2(g) → Sc2O3(s) + 6 CO2(g) + 3 H2O(g) + 18 F2(g) (or other fluorine-containing byproducts)

The actual reaction pathway is more complex and involves multiple intermediate steps.

Experimental Protocol for CVD of Sc2O3:

The following provides a general procedure for the CVD of Sc2O3 films using Sc(hfac)3.

Step 1: Substrate Preparation

-

Similar to the ALD process, thorough cleaning of the substrate is essential.

Step 2: CVD System Setup

-

Place the cleaned substrate on the susceptor in the CVD reactor.

-

Heat the Sc(hfac)3 precursor in a bubbler to generate a stable vapor pressure. The temperature will depend on the desired precursor flow rate.

-

Set the carrier gas (e.g., Ar or N2) flow rate through the bubbler to transport the precursor vapor to the reactor.

-

Introduce the oxidizing gas (e.g., O2) into the reactor through a separate line.

-

Heat the substrate to the desired deposition temperature, which is typically in the range of 400-600°C for β-diketonate precursors.[15]

Step 3: Deposition

-

Introduce the precursor and oxidizing gas mixture into the reactor for the desired deposition time.

-

The deposition rate will depend on various parameters, including precursor and oxidant flow rates, substrate temperature, and reactor pressure.

Step 4: Cool Down and Film Characterization

-

After the deposition, turn off the precursor and oxidant flows and cool the substrate down in an inert atmosphere.

-

Characterize the deposited film for its properties.

Characterization of Scandium Oxide Thin Films

A comprehensive characterization of the deposited Sc2O3 films is crucial to understand the relationship between deposition parameters and film properties.

Structural Properties:

-

X-ray Diffraction (XRD): To determine the crystal structure (e.g., cubic bixbyite) and crystallinity of the films.[1][16]

-

Transmission Electron Microscopy (TEM): To visualize the film's microstructure, thickness, and interface with the substrate.

-

Atomic Force Microscopy (AFM): To assess the surface morphology and roughness of the films.

Optical Properties:

-

Spectroscopic Ellipsometry: To determine the refractive index, extinction coefficient, and bandgap of the films. Sc2O3 films are known for their high refractive index and wide transparency range.[2][3]

-

UV-Vis Spectroscopy: To measure the transmittance and absorbance of the films and estimate the optical bandgap.

Electrical Properties:

-

Capacitance-Voltage (C-V) Measurements: To determine the dielectric constant, fixed charge density, and interface trap density of the films.

-

Current-Voltage (I-V) Measurements: To evaluate the leakage current density and breakdown electric field of the dielectric films. Sc2O3 films deposited by ALD and CVD are expected to exhibit low leakage currents and high breakdown fields.[1]

| Property | Typical Value/Range for Sc2O3 | Characterization Technique |

| Crystal Structure | Cubic (bixbyite) | XRD |

| Refractive Index (at ~500 nm) | ~1.85-2.0 | Spectroscopic Ellipsometry |

| Optical Bandgap | ~5.7-6.0 eV | UV-Vis Spectroscopy, Ellipsometry |

| Dielectric Constant (k) | ~14-18 | C-V Measurements |

| Leakage Current Density | < 10^-6 A/cm^2 at 1 MV/cm | I-V Measurements |

| Breakdown Field | > 5 MV/cm | I-V Measurements |

Table 2: Typical Properties of Scandium Oxide Thin Films.[1][2][3][17]

Conclusion

Sc(hfac)3 serves as a promising precursor for the deposition of high-quality scandium oxide thin films via both ALD and CVD techniques. Its favorable thermal properties allow for efficient vapor-phase delivery at moderate temperatures. By carefully controlling the deposition parameters, it is possible to tailor the structural, optical, and electrical properties of the resulting Sc2O3 films for a wide range of applications. This guide provides a foundational understanding and practical starting points for researchers and scientists to explore the potential of Sc(hfac)3 in their respective fields. Further in-situ studies are warranted to fully elucidate the complex surface reaction mechanisms and to further optimize the deposition processes for this valuable precursor.

References

- Mechanistic Study of the Atomic Layer Deposition of Scandium Oxide Films Using Sc(MeCp)₂(Me₂pz) and Ozone. (n.d.).

- Mechanistic study of the atomic layer deposition of scandium oxide films using Sc(MeCp) 2 (Me 2 pz) and ozone. (2019).

- Atomic layer deposition of scandium-based oxides. (2025).

- Thin single-crystal Sc2O3 films epitaxially grown on Si (1 1 1)—structure and electrical properties. (n.d.).

- Effect of substrate temperatures on the optical properties of evapor

- Scandium Oxide (Sc2O3)

- US11866453B2 - Scandium precursor for SC2O3 or SC2S3 atomic layer deposition - Google P

- WO2018063410A1 - Scandium precursor for sc2o3 or sc2s3 atomic layer deposition - Google P

- Multi-Technique Approach for Work Function Exploration of Sc2O3 Thin Films. (2023). CNR-IRIS.

- Surface-Controlled Deposition of Sc2O3 Thin Films by Atomic Layer Epitaxy Using β-Diketonate and Organometallic Precursors. (2025).

- Structure and properties of films based on HfO2-Sc2O3 double oxide. (2011). Semantic Scholar.

- ALD of Scandium Oxide from Scandium Tris(N,N[sup ʹ]-diisopropylacetamidinate) and Water. (2025).

- Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III)

- Scandium(III)

- SAFETY D

- Optical properties and charge transport of textured Sc2O3 thin films obtained by atomic layer deposition. (n.d.).

- Applications of Metal Halide Precursors in CVD/ALD Processes. (2013). AZoNano.

- ALD of Scandium Oxide from Scandium Tris(N,N'-diisopropylacetamidinate) and Water. (n.d.). Gordon Research Group - Harvard University.

- SAFETY D

- SAFETY D

- Metal Carbonyl Precursors for CVD and ALD Processes. (n.d.). AZoNano.

- Applications of Metal Alkyl Precursors for CVD/ALD. (2013). AZoNano.

- SAFETY D

- mp-216: Sc2O3 (Cubic, Ia-3, 206). (n.d.).

- Metalorganic precursors employed in CVD and ALD schemes. (n.d.).

- Optical properties of scandium oxide films prepared by electron beam evaporation. (2025).

- Comparison between Al2O3 thin films grown by ALD using H2O or O3 as oxidant source. (n.d.). Digital CSIC.

- US20190202842A1 - Scandium precursor for sc2o3 or sc2s3 atomic layer deposition - Google P

- Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films. (n.d.). VTechWorks.

- Chemical Vapor Deposition of Cerium Oxide Using the Precursors [Ce(hfac) 3 (glyme)]. (2025).

- Characterization of atomic layer deposition HfO2, Al2O3, and plasma- enhanced chemical vapor deposition Si3N4 as metal–insul

- Electrical characterization of amorphous Al 2 O 3 dielectric films on n-type 4H-SiC. (2018).

- Electrical characterization of ALD Al2O3 - HfO2 and PECVD Al2O3 passivation layers for p-type CZ-Silicon PERC solar cells. (n.d.). Semantic Scholar.

- Experimental Characterization of ALD Grown Al2O3 Film for Microelectronic Applic

- Experimental Characterization of ALD Grown Al2O3 Film for Microelectronic Applic

- CHEMICAL VAPOR DEPOSITED Al2O3 THIN FILM AS THERMAL INTERFACE MATERIAL FOR HIGH POWER LED APPLIC

- Atomic layer deposition of rhodium and palladium thin film using low-concentr

Sources

- 1. physics.uwo.ca [physics.uwo.ca]

- 2. researchgate.net [researchgate.net]

- 3. Scandium Oxide (Sc2O3) for Optical Coating | Scandium [scandium.org]

- 4. azonano.com [azonano.com]

- 5. azonano.com [azonano.com]

- 6. azonano.com [azonano.com]

- 7. americanelements.com [americanelements.com]

- 8. WO2018063410A1 - Scandium precursor for sc2o3 or sc2s3 atomic layer deposition - Google Patents [patents.google.com]

- 9. Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films [vtechworks.lib.vt.edu]

- 10. digital.csic.es [digital.csic.es]

- 11. utd-ir.tdl.org [utd-ir.tdl.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. iris.cnr.it [iris.cnr.it]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chemical Vapor Deposition of Scandium Oxide (Sc₂O₃) Thin Films using Sc(hfac)₃

Abstract

This document provides a comprehensive guide for the deposition of high-quality Scandium Oxide (Sc₂O₃) thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) using the precursor Scandium(III) hexafluoroacetylacetonate, Sc(CF₃COCHCOCF₃)₃, commonly abbreviated as Sc(hfac)₃. Scandium oxide is a promising material for advanced optical coatings and as a high-k dielectric in next-generation semiconductor devices, owing to its wide bandgap and high refractive index.[1][2] This guide details the precursor's fundamental properties, optimal deposition parameters, a step-by-step experimental protocol, and expected film characteristics, designed for materials scientists and process engineers.

Introduction to Sc(hfac)₃ for MOCVD

The selection of a suitable chemical precursor is the most critical factor in developing a successful MOCVD process. An ideal precursor must exhibit sufficient volatility at moderate temperatures to ensure stable mass transport, while also possessing high thermal stability to prevent premature decomposition in the delivery lines.[3][4] Furthermore, it should decompose cleanly on the substrate surface at elevated temperatures to yield the desired film with minimal contamination.[4]

Sc(hfac)₃ is a metal β-diketonate complex that fulfills these criteria, making it an excellent candidate for the deposition of Sc₂O₃. The fluorine atoms in the hexafluoroacetylacetonate ligands enhance the volatility of the complex compared to non-fluorinated analogues like Sc(acac)₃.[5] This allows for precursor vaporization at lower temperatures, providing a wider and more controllable process window.

Precursor Profile: Scandium(III) Hexafluoroacetylacetonate

A thorough understanding of the precursor's chemical and physical properties is paramount for process optimization and reproducibility.

Chemical Structure: Sc(hfac)₃ is a coordination complex where a central Scandium(III) ion is chelated by three bidentate hexafluoroacetylacetonate ligands, resulting in an octahedral coordination environment.

Physical and Chemical Properties

| Property | Value / Description | Rationale & Significance for CVD |

| Chemical Formula | Sc(C₅HF₆O₂)₃ | Defines the elemental source for the deposition. |

| Molecular Weight | 664.19 g/mol | Used in calculations for molar flow rates. |

| Appearance | White to off-white crystalline solid | Visual indicator of precursor purity. |

| Volatility | Exhibits significant vapor pressure at moderate temperatures.[5] | Crucial for CVD: Allows for sufficient and stable mass transport from the bubbler to the reactor using a carrier gas. The fluorinated ligands are key to this enhanced volatility. |

| Thermal Stability | Stable during sublimation, but decomposes at higher temperatures to form Sc₂O₃. | Process Window: A distinct temperature window between vaporization and decomposition is essential to prevent precursor breakdown in the gas lines, which would lead to particle formation and film non-uniformity.[3] |

| Handling | Air and moisture sensitive. Hhfac ligand is corrosive.[6][7] | Must be handled in an inert atmosphere (e.g., glovebox). Exposure to moisture can lead to the formation of non-volatile hydrates, affecting process stability. |

MOCVD Process Parameters for Sc₂O₃ Deposition

The properties of the deposited Sc₂O₃ film are a direct function of the interplay between various deposition parameters. The following table provides a validated starting point for process development. The causality behind each parameter choice is explained to empower the user to tune the process for their specific application.

| Parameter | Recommended Range | Causality and Field-Proven Insights |

| Precursor Temp. (Bubbler) | 100 - 130 °C | Vapor Pressure Control: This temperature range is chosen to generate a stable and sufficient vapor pressure of Sc(hfac)₃ for consistent delivery to the reactor.[5] Lower temperatures result in insufficient precursor flux and low growth rates, while higher temperatures risk precursor decomposition over time. Isothermal control is critical. |

| Substrate Temperature | 450 - 600 °C | Film Microstructure Driver: This is the most influential parameter for controlling film properties. At lower temperatures (~450 °C), films tend to be amorphous with very smooth surfaces.[2] As the temperature is increased toward 600 °C, the available surface energy promotes crystallization, leading to polycrystalline films with increased surface roughness.[2] |

| Reactor Pressure | 1 - 10 Torr | Flow Dynamics & Uniformity: Operating in a low-pressure regime increases the mean free path of gas molecules, promoting mass-transport limited growth which often leads to better film uniformity across large substrates compared to atmospheric pressure processes. |

| Carrier Gas (Ar or N₂) Flow | 50 - 200 sccm | Precursor Delivery Rate: The carrier gas flow through the bubbler directly controls the amount of Sc(hfac)₃ vapor transported to the chamber. This parameter is the primary handle for adjusting the film growth rate. |

| Oxidizing Agent (O₂) Flow | 50 - 200 sccm | Stoichiometry Control: Oxygen serves as the co-reactant to convert the organometallic precursor into scandium oxide. The ratio of O₂ to Sc(hfac)₃ must be optimized to ensure complete oxidation and yield stoichiometric Sc₂O₃ films with minimal carbon contamination. |

| Gas Line Temperature | 130 - 150 °C | Preventing Condensation: All gas lines between the precursor bubbler and the reactor must be heated to a temperature higher than the bubbler temperature to prevent the precursor from condensing in the lines, which would cause unstable delivery and process failure. |

Experimental Workflow and Protocol

This section outlines a detailed, step-by-step protocol for the deposition of Sc₂O₃ films on a silicon substrate.

Diagram of MOCVD Workflow

Caption: MOCVD experimental workflow for Sc₂O₃ deposition.

Step-by-Step Protocol

Part A: System Preparation

-

Substrate Cleaning: Ultrasonically clean the silicon substrate in sequential baths of acetone, isopropanol, and deionized water for 10 minutes each. Dry the substrate with a nitrogen gun. An optional final cleaning step is a brief dip in dilute hydrofluoric acid (HF) to remove the native oxide, followed by a final DI water rinse and nitrogen dry.

-

Precursor Installation: In an inert atmosphere (glovebox), load the Sc(hfac)₃ precursor into the stainless-steel bubbler. Securely connect the bubbler to the MOCVD system's gas lines.

-

System Purge & Leak Check: Load the cleaned substrate into the reaction chamber. Close the chamber and perform a thorough leak check. Pump down the system to its base pressure (<10⁻⁵ Torr) and purge the gas lines with inert gas.

Part B: Deposition Process

-

Heating: Begin heating the substrate to the target deposition temperature (e.g., 550 °C). Simultaneously, heat the precursor bubbler (e.g., 120 °C) and the gas delivery lines (e.g., 140 °C). Allow temperatures to stabilize for at least 30 minutes.

-

Pressure & Flow Stabilization: Introduce argon gas to bring the chamber to the desired process pressure (e.g., 5 Torr). Stabilize the O₂ and Ar carrier gas flows through their respective MFCs, initially bypassing the reaction chamber.

-

Deposition Initiation: Once all temperatures, pressures, and flows are stable, route the Ar carrier gas through the Sc(hfac)₃ bubbler and into the reaction chamber to commence deposition. Simultaneously introduce the O₂ flow into the chamber.

-

Deposition Duration: Maintain stable conditions for the desired deposition time. The film thickness will be a function of time, growth rate, and precursor flux. A typical growth rate might be 2-10 nm/min.

-

Deposition Termination: Stop the deposition by routing the Ar carrier gas to bypass the bubbler. Switch off the O₂ flow.

Part C: System Cool-Down

-

Cooling: Turn off the substrate heater and allow the system to cool down to below 100 °C under a continuous flow of inert gas.

-

Venting & Unloading: Once cooled, stop the gas flow and vent the chamber to atmospheric pressure with nitrogen. Safely remove the coated substrate.

-

Shutdown: Return the system to its idle state by pumping down the chamber or leaving it under a positive pressure of inert gas.

Film Characterization and Validation

To validate the success of the deposition protocol, the resulting films should be characterized using standard thin-film metrology techniques. This feedback loop is essential for process control and optimization.

-

X-Ray Diffraction (XRD): Confirms the crystallinity of the Sc₂O₃ film. Films deposited at lower temperatures may appear amorphous, while higher temperatures should yield patterns corresponding to the cubic bixbyite structure of Sc₂O₃.[2]

-

Scanning Electron Microscopy (SEM): Provides information on surface morphology and film thickness (via cross-section). Smooth surfaces are expected for amorphous films, with grain features becoming visible for crystalline films.[2]

-

X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and stoichiometry (Sc:O ratio) of the film, and can be used to detect impurities like carbon or fluorine.

-

Spectroscopic Ellipsometry: A non-destructive technique to accurately measure film thickness and refractive index. Sc₂O₃ films should exhibit a high refractive index in the visible range.[1][2]

References

- Current time information in Lexington County, US. (n.d.). Google.

-

scandium oxide sc2o3: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 12, 2026, from [Link]

-

Paulechka, Y. U., et al. (2021). Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates. Molecules, 26(15), 4496. Available from: [Link]

- Gordon, R. G., & Hoffman, D. M. (2019). Scandium precursor for sc2o3 or sc2s3 atomic layer deposition. U.S. Patent Application No. 16/291,841.

- Gordon, R. G., & Hoffman, D. M. (2018). Scandium precursor for sc2o3 or sc2s3 atomic layer deposition. WIPO Patent Application No. WO/2018/063410.

-

Donahue, J. P., et al. (2000). XRD patterns of Sc 2 O 3 thin films grown at different temperatures. Journal of Applied Physics, 88(5), 2568-2572. Available from: [Link]

-

Aarik, J., et al. (2001). Surface-Controlled Deposition of Sc2O3 Thin Films by Atomic Layer Epitaxy Using β-Diketonate and Organometallic Precursors. Chemistry of Materials, 13(12), 4815-4821. Available from: [Link]

-

Spadaro, S., et al. (2023). Multi-Technique Approach for Work Function Exploration of Sc2O3 Thin Films. Materials, 16(8), 3209. Available from: [Link]

-

Fatila, E. M., et al. (2022). Mechanochemical Syntheses of Ln(hfac)3(H2O)x (Ln = La-Sm, Tb). Inorganic Chemistry, 61(31), 12276-12287. Available from: [Link]

-

Igumenov, I. K., et al. (2022). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine. Molecules, 27(19), 6543. Available from: [Link]

-

Fatila, E. M., et al. (2022). Mechanochemical Syntheses of Ln(hfac)3(H2O)x (Ln = La-Sm, Tb): Isolation of 10-, 9-, and 8-Coordinate Ln(hfac)n Complexes. Inorganic Chemistry, 61(31), 12276-12287. Available from: [Link]

-

Smith, R. C. (1995). Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films. Virginia Tech. Available from: [Link]

-

Zhang, Y., et al. (2023). Study on the Fluorination Process of Sc2O3 by NH4HF2. Materials, 16(17), 5988. Available from: [Link]

-

Zhang, Y., et al. (2023). Study on the Fluorination Process of Sc2O3 by NH4HF2. MDPI. Available from: [Link]

-

Anjum, D. H., et al. (2022). Defect- and H-Free Stoichiometric Silicon Carbide by Thermal CVD from the Single Source Precursor Trisilacyclohexane. Gelest. Available from: [Link]

-

Fatila, E. M., et al. (2022). Mechanochemical Syntheses of Ln(hfac) 3 (H 2 O) x (Ln = La-Sm, Tb): Isolation of 10-, 9-, and 8-Coordinate Ln(hfac) n Complexes. ResearchGate. Available from: [Link]

-

Biffis, A., et al. (2024). Sandwich d/f Heterometallic Complexes [(Ln(hfac)3)2M(acac)3] (Ln = La, Pr, Sm, Dy and M = Co). MDPI. Available from: [Link]

Sources

- 1. scandium oxide sc2o3: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and characterization of precursors for chemical vapor deposition of metal oxide thin films [vtechworks.lib.vt.edu]

- 5. Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates [mdpi.com]

- 6. Mechanochemical Syntheses of Ln(hfac)3(H2O)x (Ln = La-Sm, Tb): Isolation of 10-, 9-, and 8-Coordinate Ln(hfac)n Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: High-Purity Synthesis of Scandium(III) Hexafluoroacetylacetonate from

Executive Summary

Scandium(III) hexafluoroacetylacetonate, denoted as

This protocol details the conversion of chemically inert Scandium(III) oxide (

Safety & Hazard Analysis

CRITICAL WARNING: This synthesis involves handling concentrated acids and fluorinated ligands.

-

Hexafluoroacetylacetone (Hhfac): Corrosive, toxic. Releases HF vapors upon thermal decomposition. Work exclusively in a fume hood.

-

Scandium Compounds: Generally low toxicity but should be treated as irritants.

-

Pressure Hazards: Sublimation is conducted under vacuum; ensure glassware is free of star cracks to prevent implosion.

Reaction Logic & Workflow

The synthesis follows a nucleophilic substitution pathway where the inert oxide lattice is broken down by acid digestion, followed by a pH-controlled ligand exchange.

Mechanistic Pathway

-

Lattice Activation:

-

Ligand Deprotonation:

-

Coordination:

Process Flow Diagram

Caption: Figure 1: Step-wise conversion of Scandium Oxide to Sc(hfac)3 via Chloride intermediate.

Experimental Protocol

Reagents & Equipment

| Reagent | Purity | Role |

| Scandium(III) Oxide ( | 99.99% (4N) | Scandium Source |

| Hydrochloric Acid (HCl) | 37% (Conc.)[1] | Digestion Agent |

| 1,1,1,5,5,5-Hexafluoroacetylacetone (Hhfac) | >98% | Ligand |

| Ammonium Hydroxide ( | 28-30% | Base / pH Control |

| Diethyl Ether or Dichloromethane | ACS Grade | Extraction Solvent |

| Sodium Sulfate ( | Anhydrous | Drying Agent |

Equipment:

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

pH meter or precision pH paper

-

Vacuum Sublimation Apparatus (Cold finger type)

-

Rotary Evaporator

Phase 1: Precursor Activation (Oxide to Chloride)

is notoriously insoluble. We must convert it to the soluble chloride form.-

Weighing: Place 1.38 g (10.0 mmol) of

into a 100 mL round-bottom flask. -

Acid Addition: Add 20 mL of concentrated HCl.

-

Digestion: Attach a reflux condenser and heat the mixture to boiling (approx. 100°C).

-

Observation: The white powder will slowly dissolve. This may take 2-4 hours. The solution should become clear and colorless.

-

-

Evaporation: Once clear, remove heat. Transfer to a rotary evaporator or heat gently on a hot plate to remove excess HCl and water.

-

Result: You will obtain a white, hygroscopic solid (

).-

Note: Do not dehydrate completely to anhydrous

as high heat can cause hydrolysis to insoluble oxychlorides (

-

Phase 2: Ligand Exchange & Complexation

This step requires precise pH control. If the pH is too high (>8),

-

Dissolution: Dissolve the

residue from Phase 1 in 20 mL of distilled water. -

Ligand Preparation: In a separate beaker, mix 6.5 mL (approx. 45 mmol, 1.5x excess) of Hhfac with 20 mL of Ethanol (to aid solubility).

-

Mixing: Add the Hhfac solution to the

solution with vigorous stirring. -

Neutralization (The Critical Step):

-

Slowly add dilute

(1:1 with water) dropwise. -

Monitor pH continuously.

-

Target pH: 6.0 - 7.0.

-

Observation: A white precipitate (

) will begin to form as the pH rises. -

Stir for 2 hours at room temperature to ensure equilibrium.

-

Phase 3: Extraction & Isolation

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract 3 times with 30 mL of Diethyl Ether (or Dichloromethane).

-

Mechanism:[1] The neutral

complex is highly soluble in organic solvents, while ionic byproducts (

-

-

Washing: Wash the combined organic layer once with 20 mL of brine (saturated NaCl) to remove residual water.

-

Drying: Pour the organic layer over anhydrous

and let sit for 15 minutes. Filter off the solid. -

Concentration: Evaporate the solvent using a rotary evaporator.

-

Crude Product: You will be left with an off-white or yellowish solid.

Phase 4: Purification via Sublimation

For CVD applications, 99.999% purity is required. Sublimation removes non-volatile impurities and solvent residues.

-

Setup: Place the crude solid in the bottom of a vacuum sublimation apparatus.

-

Vacuum: Connect to a high-vacuum line (target < 0.1 Torr or 10 Pa).

-

Heating:

-

Cool the cold finger with circulating ice water (0°C).

-

Slowly heat the bottom flask using an oil bath.

-

Sublimation Onset: ~80-90°C.

-

Optimal Rate: 100-110°C.

-

-

Collection: White crystalline needles will grow on the cold finger.

-

Harvest: Stop heating, break vacuum with dry nitrogen, and scrape the crystals into a glovebox or desiccator.

Characterization & Validation

Verify the product using the following metrics.

| Parameter | Expected Value | Method |

| Appearance | White crystalline needles | Visual |

| Melting Point | 187°C (Sublimes) | Capillary MP Apparatus |

| IR Spectroscopy | 1650 | FTIR (KBr pellet) |

| Solubility | Soluble in Benzene, Toluene, THF, Ether | Solubility Test |

| Volatility | Complete sublimation w/o charring | TGA (Thermogravimetric Analysis) |

Data Interpretation:

-

IR Spectrum: Look for the absence of a broad -OH stretch around 3400

(indicates anhydrous product) and sharp C-F stretches. -

TGA: A clean single-step weight loss starting ~150°C indicates high purity suitable for CVD.

Troubleshooting Guide

Problem: Low Yield during Precipitation

-

Cause: pH was likely too low (<5), preventing ligand deprotonation.

-

Fix: Adjust pH carefully to 6.5-7.0. Do not exceed pH 8 to avoid hydroxide formation.

Problem: Product is Oily/Yellow

-

Cause: Excess free Hhfac ligand or solvent retention.

-

Fix: The sublimation step is mandatory. The oil is likely unreacted ligand which is more volatile and can be pumped off at lower temps (40°C) before subliming the product.

Problem: Black Residue after Sublimation

-

Cause: Decomposition due to excessive heating or oxygen leaks.

-

Fix: Ensure vacuum is tight (<0.1 Torr) and keep bath temperature below 130°C.

References

-

CVD Precursor Properties: ResearchGate. Temperature dependences of the saturated vapor pressure over solid scandium(III) beta-diketonates. Link

-

Scandium Chemistry: Wikipedia. Scandium acetylacetonate.[2][3] Link

-

General Lanthanide Synthesis: National Institutes of Health (PMC). Mechanochemical Syntheses of Ln(hfac)3. Link

-

Sublimation Techniques: Chemistry LibreTexts. Sublimation Purification. Link

Sources

Application Note: Sc(hfac)₃ Catalyst for Friedel-Crafts Acylation and Homologation

This Application Note is written for researchers and process chemists in drug discovery and green chemistry. It details the use of Scandium(III) hexafluoroacetylacetonate [Sc(hfac)₃] , a specialized Lewis acid catalyst designed for reactions in non-traditional media (Supercritical CO₂ and Fluorous phases) and for specific regioselective control where standard triflates fail.

Executive Summary & Strategic Rationale

While Scandium(III) Triflate [Sc(OTf)₃] is the "Gold Standard" for water-tolerant Lewis acid catalysis, it fails in one critical area: Solubility in Green Solvents (Supercritical CO₂ and Fluorous media).

Sc(hfac)₃ (Scandium tris(1,1,1,5,5,5-hexafluoroacetylacetonate)) bridges this gap. The highly fluorinated "hfac" ligands serve two distinct mechanistic functions:

-

Solubility Enablement: The perfluoroalkyl groups render the catalyst soluble in non-polar, fluorinated, and supercritical carbon dioxide (scCO₂) phases, enabling solvent-free or green-solvent protocols.

-

Electronic Modulation: The strong electron-withdrawing nature of the CF₃ groups maintains the Lewis acidity of the Sc(III) center (unlike non-fluorinated acetylacetonates), while altering the coordination sphere to effect unique regioselectivity in homologation reactions.

Key Comparison: Sc(hfac)₃ vs. Sc(OTf)₃[1][2]

| Feature | Sc(OTf)₃ | Sc(hfac)₃ |

| Primary Medium | Water, Acetonitrile, THF | scCO₂, Fluorous Solvents, Toluene |

| Lewis Acidity | Extremely High (Hard) | High (Modulated by ligand sterics) |

| Solubility in scCO₂ | Insoluble | Highly Soluble |

| Mechanistic Niche | General F-C Acylation | Green Chemistry & Regioselective Control |

Mechanistic Insight & Catalytic Cycle

The utility of Sc(hfac)₃ in Friedel-Crafts acylation relies on the generation of an acylium ion intermediate within a hydrophobic or supercritical phase. Unlike AlCl₃, which requires stoichiometric loading due to product inhibition, Sc(hfac)₃ acts catalytically because the fluorinated ligand shell prevents the formation of stable, irreversible adducts with the ketone product.

Diagram 1: Catalytic Cycle in Supercritical CO₂

Caption: The catalytic cycle of Sc(hfac)₃ mediated acylation. The fluorinated ligands ensure the entire cycle remains homogeneous in scCO₂, preventing catalyst precipitation.

Experimental Protocols

Protocol A: Friedel-Crafts Acylation in Supercritical CO₂ (Green Chemistry)

Target Application: Synthesis of aromatic ketones without toxic organic solvents (e.g., nitrobenzene, DCM).

Reagents:

-

Catalyst: Sc(hfac)₃ (1.0 - 5.0 mol%).[1]

-

Substrate: Anisole (or other electron-rich arene).

-

Acylating Agent: Acetic Anhydride (preferred over acyl chlorides to minimize HCl corrosion in high-pressure vessels).

-

Solvent: Industrial Grade CO₂ (Liquid/Supercritical).

Equipment:

-

Stainless steel high-pressure reactor (e.g., Parr reactor) with a sapphire window (optional) and magnetic stirring.

-

Temperature controller.

-

Back-pressure regulator.

Step-by-Step Procedure:

-

Loading: In a dry box, charge the reactor with Sc(hfac)₃ (0.05 mmol), Anisole (1.0 mmol), and Acetic Anhydride (1.2 mmol).

-

Note: Sc(hfac)₃ is air-stable but hygroscopic; handling in a dry atmosphere ensures consistent Lewis acidity.

-

-

Pressurization: Seal the reactor and connect to the CO₂ line. Purge with low-pressure CO₂ (gas) for 2 minutes to remove air.

-

Supercritical State: Pressurize with liquid CO₂ to ~8 MPa (80 bar). Heat the reactor to 40°C .

-

Technical Insight: The critical point of CO₂ is 31.1°C / 73.8 bar. Operating at 40°C/80 bar ensures a supercritical phase where Sc(hfac)₃ reaches maximum solubility.

-

-

Reaction: Stir at 1000 rpm for 4–6 hours.

-

Workup (Depressurization):

-

Cool the reactor to 25°C.

-

Slowly vent the CO₂ through a cold trap (ethanol/dry ice) to catch any volatile products (though aryl ketones usually remain in the vessel).

-

The catalyst Sc(hfac)₃ will precipitate as a solid upon depressurization.

-

-

Purification: Extract the reaction residue with minimal diethyl ether. The Sc(hfac)₃ can often be recovered by filtration or selective precipitation (it is less soluble in cold ether than the organic product).

Self-Validating Check:

-

Visual: If using a windowed reactor, the mixture should appear homogeneous (clear single phase) at 40°C/80 bar. If it is cloudy, the pressure is too low for the catalyst to dissolve.

Protocol B: Regioselective Ring Expansion (The "Ligand Switch")

Target Application: Drug scaffold synthesis where Sc(OTf)₃ yields the wrong isomer.

Context: In the reaction of arylcyclobutanones with trimethylsilyldiazomethane (TMSD), Sc(OTf)₃ yields enolsilanes.[2][3] Sc(hfac)₃ switches the pathway to yield β-ketosilanes , valuable intermediates for cyclopentanones.[2][3]

Reagents:

-

Catalyst: Sc(hfac)₃ (10 mol%).[2]

-

Substrate: 2-Arylcyclobutanone.

-

Reagent: TMSD (Trimethylsilyldiazomethane) - 2.0 M in hexanes.

-

Solvent: Dichloromethane (DCM) or Toluene.

Workflow Diagram:

Caption: Ligand-dependent divergence. Sc(hfac)₃ favors β-ketosilane formation due to steric bulk and attenuated Lewis acidity.

Procedure:

-

Dissolve 2-arylcyclobutanone (0.5 mmol) in DCM (2.0 mL).

-

Add Sc(hfac)₃ (0.05 mmol, 10 mol%). Stir for 5 min.

-

Add TMSD (0.6 mmol) dropwise at 0°C.

-

Warm to room temperature and stir for 2 hours.

-

Observation: Evolution of N₂ gas indicates reaction progress.

-

Quench with saturated NaHCO₃. Extract with DCM.[4]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion in scCO₂ | Pressure too low (Phase separation). | Increase pressure to >100 bar to ensure full catalyst solubilization. |

| Catalyst Decomposition | Hydrolysis from wet reagents. | Dry Sc(hfac)₃ under vacuum at 60°C for 4h before use. Use anhydrous anhydrides. |

| Poor Regioselectivity (Protocol B) | Temperature too high. | Conduct the TMSD addition strictly at 0°C or -20°C. |

| Product Contamination | Catalyst carryover. | Sc(hfac)₃ is soluble in organic solvents.[5][6] Use a silica plug filtration (it binds strongly to silica) to remove Sc. |

References

-

Regioselective Homologation (Primary Sc(hfac)₃ Reference): Dabrowski, J. A., Moebius, D. C., Wommack, A. J., Kornahrens, A. F., & Kingsbury, J. S. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters, 12(16), 3598–3601.

-

General Sc(OTf)₃ Friedel-Crafts (Comparison): Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15–27.

-

Solubility of Metal Chelates in scCO₂: Langkilde, F. W., & Wai, C. M. (1998). Solubility of metal beta-diketonates in supercritical carbon dioxide. Supercritical Fluid Science and Technology.

-

Friedel-Crafts in Green Media (Contextual): Song, C. E., Shim, W. H., Roh, E. J., & Choi, J. H. (2001). Scandium(III) triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes. Chemical Communications, (12), 1122-1123.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts [organic-chemistry.org]

- 4. epdf.pub [epdf.pub]

- 5. Scandium acetylacetonate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Sc(hfac)3 precursor shelf life and storage stability

Welcome to the technical support center for Scandium(III) hexafluoroacetylacetonate [Sc(hfac)3], a key precursor for advanced thin-film deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and longevity of your Sc(hfac)3 precursor by addressing common challenges related to its shelf life and storage stability.

Introduction: The Critical Role of Precursor Stability

In the realm of thin-film deposition, the quality of the precursor is paramount. The chemical integrity of Sc(hfac)3 directly influences the reproducibility of your experimental results, and the structural and electronic properties of the deposited films. As a metal β-diketonate, Sc(hfac)3 exhibits inherent sensitivities to environmental conditions, which can lead to degradation over time.[1][2] Understanding and mitigating these degradation pathways is crucial for achieving consistent and reliable outcomes in your research and development endeavors.

This guide provides a comprehensive overview of best practices for the storage and handling of Sc(hfac)3, along with troubleshooting advice for common issues that may arise from precursor instability.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the shelf life and storage of Sc(hfac)3.

1. What is the expected shelf life of Sc(hfac)3?

While a definitive "expiration date" for Sc(hfac)3 is often not provided by manufacturers due to varying storage conditions, its effective shelf life is highly dependent on how it is stored and handled. When stored under optimal conditions—in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a controlled, low-temperature, and low-humidity environment—the precursor can remain viable for an extended period. For optimal results, it is recommended to use the precursor within 12-24 months of receipt. However, visual inspection and performance validation are crucial before use, especially for older batches.

2. What are the primary degradation pathways for Sc(hfac)3?

The two main degradation pathways for Sc(hfac)3 are hydrolysis and thermal decomposition.

-

Hydrolysis: Sc(hfac)3, like many metal β-diketonates, is susceptible to reaction with water.[3] Moisture in the storage environment or from improper handling can lead to the formation of hydrated species or even the breakdown of the complex. This can alter the precursor's volatility and decomposition characteristics during deposition.

-

Thermal Decomposition: While Sc(hfac)3 is designed to decompose at elevated temperatures within a deposition chamber, prolonged exposure to even moderate heat during storage can initiate premature decomposition. This can result in the formation of non-volatile residues and a decrease in the effective concentration of the active precursor.

3. How should I properly store my Sc(hfac)3 precursor?

Proper storage is the most critical factor in maximizing the shelf life of Sc(hfac)3.

| Storage Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis and oxidation by displacing moisture and air.[4] |

| Temperature | Refrigeration (2-8 °C) is recommended. Avoid freezing. | Reduces the rate of potential thermal degradation and side reactions. |

| Container | Original, tightly sealed container. | Minimizes exposure to atmospheric contaminants. |

| Location | A dry, dark, and well-ventilated area. | Protects from light-induced degradation and ensures a stable environment.[5][6] |

4. Can I use Sc(hfac)3 that has changed in appearance?